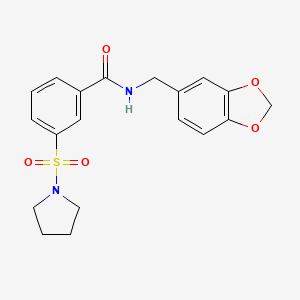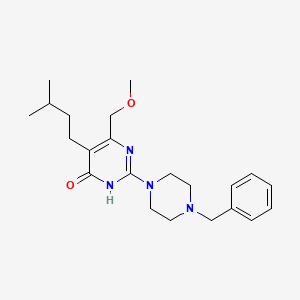
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPB is a selective inhibitor of a protein called Protein Kinase C (PKC), which is involved in several physiological processes, including cell growth, differentiation, and apoptosis.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide selectively inhibits PKC, a family of enzymes that play a crucial role in several physiological processes. PKC is involved in cell growth, differentiation, and apoptosis, and its dysregulation has been linked to several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting PKC, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can modulate these physiological processes and potentially treat these diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits cell growth and induces apoptosis by modulating several signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against oxidative stress and reduce inflammation by inhibiting the activation of microglia. In the heart, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PKC and its ability to modulate several physiological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Researchers should take these limitations into account when designing experiments with N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. Additionally, researchers can study the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide in vivo to better understand its potential therapeutic applications.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as triethylamine. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide as a white solid that can be purified by recrystallization.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in several fields, including cancer research, neurology, and cardiology. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury, a common complication of heart attacks and other cardiovascular diseases.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-12-14-6-7-17-18(10-14)26-13-25-17)15-4-3-5-16(11-15)27(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBKBZFXLXMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)
![1-[cyclohexyl(methyl)amino]-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6073009.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6073016.png)
![2-acetyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073022.png)
![1-(3-chlorobenzyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073031.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![2,3-dimethyl-6-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B6073060.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)

![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)
![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)